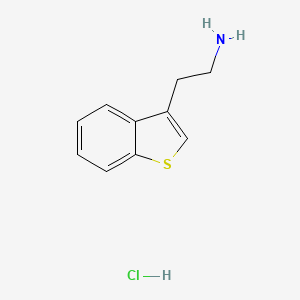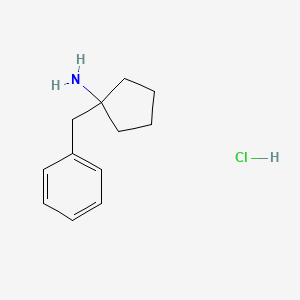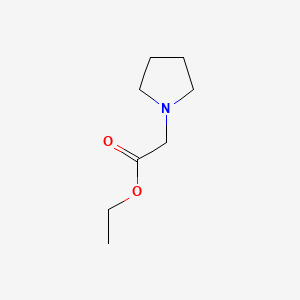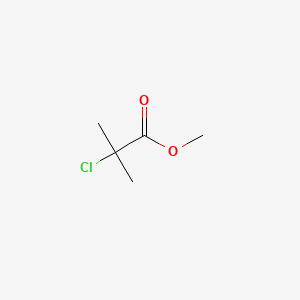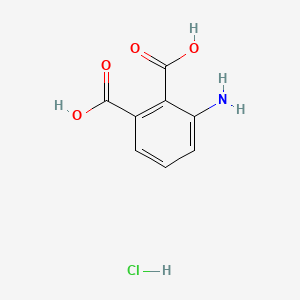
2-丁氧基吡啶
描述
Synthesis Analysis
The synthesis of compounds related to 2-butoxypyridine often involves strategic functionalization of pyridine or its derivatives. For instance, the synthesis of various C-nucleosides from 2-deoxy-D-ribose demonstrates the complexity and versatility in modifying pyridine structures to achieve desired functionalities (Reese & Wu, 2003). Furthermore, the creation of highly functionalized tetrahydropyridines through annulation reactions highlights advanced methods in pyridine chemistry (Zhu, Lan, & Kwon, 2003).
Molecular Structure Analysis
The detailed structural analysis of related pyridine derivatives, like the characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, provides insights into the molecular arrangement and conformation of such compounds. X-ray diffraction studies reveal the spatial arrangement of atoms within the molecules, contributing to a deeper understanding of their reactivity and interactions (Naveen et al., 2007).
Chemical Reactions and Properties
The reactivity of 2-butoxypyridine and its derivatives is influenced by the pyridine moiety and the butoxy group. Anionic rearrangements of benzyloxypyridine demonstrate the potential for positional changes within the pyridine ring, leading to various aryl pyridyl carbinols (Yang & Dudley, 2009). Such reactions underline the diverse reactivity patterns possible with 2-butoxypyridine structures.
科学研究应用
抗结核活性中的拮抗效应
已确定2-丁氧基吡啶对分枝杆菌的生长具有显著的抑制作用,特别是对该属的成员表现出高度的特异性。这包括对结核分枝杆菌和非利分枝杆菌的菌株,它们在非常高的稀释度下被2-丁氧基吡啶抑制,表明其在这种情况下的强效作用 (Forrest, Hart & Walker, 1947)。
叔丁基酯的合成
2-丁氧基吡啶已被用于合成叔丁基酯。该方法涉及在甲苯溶剂中使用三氟化硼·乙醚酸酯,在室温下促进反应。这种方法在从不同羧酸合成各种叔丁基酯方面取得了高成功率,展示了其在化学合成中的多功能性 (La & Kim, 2018)。
光解/光催化降解研究
在环境应用中,2-丁氧基吡啶衍生物如2-氯吡啶和2-氟吡啶被研究其在光解/光催化条件下的降解。这些研究对于了解从生态系统中去除危险化合物以及改善水处理方法至关重要 (Stapleton et al., 2010)。
金属配合物中的结构和电学研究
2-丁氧基吡啶已被用于制备与钴、镍和铜等金属形成的氯配合物。这些配合物表现出独特的热性能、结构性能和电学性能,如近欧姆行为和狭窄的导电范围,这些性质在材料科学中具有重要意义 (Allan, McCloy, Paton, Smith & Gerrard, 1992)。
在植物生长研究中的应用
在生理研究中,2-丁氧基吡啶衍生物已被用作工具,以深入了解与植物激素和甾醇相关的萜类代谢调控。这些化合物作为细胞色素P-450依赖的单加氧酶的抑制剂,揭示了植物中细胞分裂、伸长和衰老等过程 (Grossmann, 1990)。
安全和危害
2-Butoxypyridine is classified as a combustible liquid. It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place and kept away from sources of ignition .
属性
IUPAC Name |
2-butoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLSKXBALZCMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181793 | |
| Record name | Butyl 2-pyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxypyridine | |
CAS RN |
27361-16-6 | |
| Record name | 2-Butoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27361-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-pyridyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027361166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27361-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl 2-pyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-pyridyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the specificity of 5-amino-2-butoxypyridine derivatives towards Mycobacterium tuberculosis?
A: The research highlights a crucial finding: 5-amino-2-butoxypyridine derivatives exhibit a remarkable specificity for inhibiting the growth of Mycobacterium tuberculosis []. This specificity is in stark contrast to other anti-tuberculosis agents like sulfones and sulfonamides, which demonstrate activity against a broader range of bacteria []. This targeted action against Mycobacterium tuberculosis holds immense promise for developing more effective treatments with potentially fewer side effects. Understanding the underlying mechanism of this specificity is crucial and warrants further investigation.
Q2: How does the tuberculostatic activity of 5-amino-2-butoxypyridine compare to other known anti-tuberculosis agents at the time of the study?
A: The research indicates that 5-amino-2-butoxypyridine derivatives demonstrate potent tuberculostatic activity, inhibiting the growth of Mycobacterium tuberculosis 607 (a rapidly growing avirulent strain) in dilutions exceeding 1 to 3 million []. Furthermore, these compounds exhibit even greater potency against other, more virulent strains of Mycobacterium tuberculosis, reaching dilutions as high as 1 to 100 million []. While the study compares this to the activity of sulfonamides and sulfones, further research is needed to directly compare the efficacy of 5-amino-2-butoxypyridine derivatives to other anti-tuberculosis agents available at the time and to those currently used in clinical practice.
Q3: Does the presence of growth stimulants impact the effectiveness of 5-amino-2-butoxypyridine against Mycobacterium tuberculosis?
A: Research indicates a potential antagonistic relationship between certain growth stimulants and the tuberculostatic activity of 5-amino-2-butoxypyridine []. This suggests that the efficacy of these compounds could be influenced by the presence of specific growth factors in the environment where Mycobacterium tuberculosis thrives. Further investigation is needed to identify the specific growth stimulants involved and to understand the underlying mechanisms of this antagonistic effect. This knowledge could be crucial for optimizing treatment strategies and potentially mitigating resistance development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)



![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)


![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
